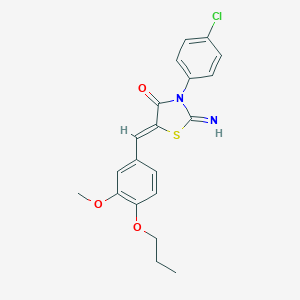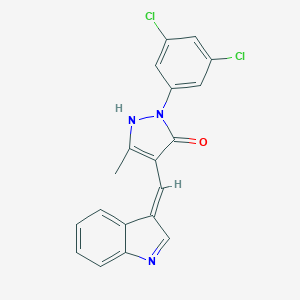![molecular formula C16H14BrNO4 B302851 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B302851.png)
3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid, also known as BZB, is a chemical compound that has been widely used in scientific research. This compound is a member of the benzoic acid family and has a molecular weight of 396.25 g/mol. BZB is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Wirkmechanismus
The mechanism of action of 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of the enzyme 15-lipoxygenase. This enzyme is involved in the production of inflammatory mediators, and its inhibition by 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. It has also been shown to inhibit the activity of the enzyme 15-lipoxygenase. In addition, 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has been used as a probe to study the binding of small molecules to proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid in lab experiments is its ability to inhibit the activity of the enzyme 15-lipoxygenase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid. One area of interest is the development of more potent and selective inhibitors of 15-lipoxygenase. Another area of interest is the use of 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid as a tool to study the binding of small molecules to proteins. Additionally, 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid could be used in combination with other drugs to enhance their anti-cancer properties.
Synthesemethoden
The synthesis of 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid involves a multi-step process that starts with the reaction of 5-bromo-2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-aminobenzoic acid to form the amide. The final step involves the hydrolysis of the amide to form 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of the enzyme 15-lipoxygenase, which is involved in the production of inflammatory mediators. 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has been used as a probe to study the binding of small molecules to proteins.
Eigenschaften
Produktname |
3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid |
|---|---|
Molekularformel |
C16H14BrNO4 |
Molekulargewicht |
364.19 g/mol |
IUPAC-Name |
3-[(5-bromo-2-ethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14BrNO4/c1-2-22-14-7-6-11(17)9-13(14)15(19)18-12-5-3-4-10(8-12)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
GSPXKHCTXMMVKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C(=O)O |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302768.png)
![7-(4-fluorophenyl)-10-{[5-(4-morpholinyl)-2-furyl]methylene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302769.png)
![2-(3-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302770.png)

![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)
![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)